molecular formula C13H10N2O3S B2357213 N-(4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide CAS No. 300567-89-9

N-(4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide

Cat. No. B2357213
CAS RN: 300567-89-9
M. Wt: 274.29
InChI Key: FGBCLMXRCCYVOX-UHFFFAOYSA-N
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Description

“N-(4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . New structural hybrids of benzofuroxan and benzothiazole derivatives have also been synthesized by nucleophilic aromatic substitution .


Molecular Structure Analysis

Benzothiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

Benzothiazole derivatives exhibit remarkable and prevalent biological and pharmacological activities against different types of tumours and cancer cell lines . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary greatly depending on their specific structure and substituents . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Antitubercular Activity

Benzothiazole derivatives have shown promise as antitubercular agents. Recent synthetic developments highlight their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis) . These compounds are synthesized through various pathways, including diazo-coupling, Knoevenagel condensation, and molecular hybridization techniques. Researchers have compared their inhibitory concentrations with standard reference drugs, revealing potent inhibition against M. tuberculosis. Additionally, molecular docking studies have explored their interactions with the target enzyme DprE1.

Antimicrobial Properties

Thiazole-based compounds, including benzothiazoles, exhibit antimicrobial activity. For instance, 2,4-disubstituted thiazoles have been evaluated for their inhibitory effects. Compound 4, with a 3,4-dimethoxyphenyl moiety, demonstrated potent activity against microbial strains . Such compounds could find applications in combating bacterial and fungal infections.

DNA Gyrase Inhibition

Benzothiazole derivatives have been investigated as DNA gyraseB inhibitors. These enzymes play a crucial role in bacterial DNA replication and transcription. By targeting DNA gyrase, benzothiazoles disrupt bacterial growth and proliferation . This property makes them potential candidates for antibacterial drug development.

Oxidoreductase Inhibition

Certain piperazine chrome-2-one derivatives, derived from benzothiazoles, exhibit antibacterial activity. Docking simulations revealed that these compounds interact with oxidoreductase enzymes, stabilizing enzyme-inhibitor complexes through hydrophobic interactions . This suggests their potential as antibacterial agents.

Synthetic Methodology

Benzothiazoles can be efficiently synthesized from N’-substituted-N-(2-halophenyl)thioureas or N-(2-halophenyl) thioamides through base-promoted intramolecular C–S bond coupling cyclization . This methodology provides a convenient route for accessing diverse benzothiazole derivatives.

Future Directions

Benzothiazole derivatives have shown promise in various fields, particularly in drug discovery and development due to their broad spectrum of biological activities . Future research may focus on further exploring their potential uses, improving their synthesis methods, and gaining a deeper understanding of their mechanisms of action.

properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c1-17-8-4-2-6-10-11(8)14-13(19-10)15-12(16)9-5-3-7-18-9/h2-7H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBCLMXRCCYVOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide

Synthesis routes and methods

Procedure details

Using 2-amino-4-methoxy-benzothiazole and furan-2-carboxylic acid chloride in pyridine the title compound was obtained as a tan solid (400% yield), MS: m/e=274.1 (M+).
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